N-(Benzyloxy)-L-phenylalanine
Description
Significance of N-Protected Amino Acids in Contemporary Organic and Peptide Chemistry
The strategic use of N-protected amino acids is fundamental to modern organic and peptide chemistry. ontosight.ai Amino acids possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). chemistry.coach During the formation of a peptide bond, a specific amide linkage between the carboxyl group of one amino acid and the amino group of another, there is a risk of uncontrolled polymerization and the formation of undesired side products. chemistry.coachucalgary.ca If the amino groups are not protected, a mixture of products such as A-G, G-A, A-A, and G-G could be formed from a simple mixture of two amino acids like alanine (B10760859) (A) and glycine (B1666218) (G). ucalgary.ca
N-protecting groups, such as the benzyloxycarbonyl (Cbz) group, temporarily block the reactivity of the amino group, thereby directing the reaction to form the desired peptide sequence. masterorganicchemistry.comspringernature.com This protection is crucial for preventing unwanted reactions and enabling the precise, stepwise construction of complex peptides and other organic molecules. ontosight.aispringernature.com The ability to selectively protect and deprotect these functional groups allows chemists to control the sequence and structure of the final product, a necessity for creating molecules with specific biological activities. ucalgary.ca The development of various protecting groups has been a revolutionary step in biomedical science, facilitating the synthesis of new peptides and proteins for therapeutic and research purposes. ontosight.ai
Theoretical and Practical Rationale for Benzyloxycarbonyl (Cbz) Protection in Amino Acid Synthesis
The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, was a groundbreaking development in the field of controlled peptide synthesis. total-synthesis.com It is an amine-protecting group that forms a carbamate (B1207046) with the amino acid. total-synthesis.com The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. total-synthesis.comquimicaorganica.org
The widespread use of the Cbz group stems from its unique set of properties. It is stable under a variety of conditions, including basic and most aqueous acidic environments, which makes it compatible with many reaction steps in a multi-step synthesis. total-synthesis.comresearchgate.netijacskros.com This stability allows for selective reactions at other parts of the molecule without affecting the protected amino group.
A key advantage of the Cbz group is its selective removal under mild conditions. total-synthesis.com The most common method for deprotection is catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a source of hydrogen gas. quimicaorganica.orgresearchgate.net This process cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com This deprotection method is highly efficient and does not affect most other functional groups, ensuring the integrity of the synthesized molecule. total-synthesis.comresearchgate.net The Cbz group is considered "orthogonal" to many other common protecting groups like Boc and Fmoc, meaning they can be removed selectively without affecting each other. total-synthesis.com However, it can be sensitive to harsh acidic conditions. total-synthesis.com
Scope and Academic Relevance of N-(Benzyloxycarbonyl)-L-phenylalanine Investigations as a Chiral Building Block
N-(Benzyloxycarbonyl)-L-phenylalanine is not just a protected amino acid; it is a valuable chiral building block in asymmetric synthesis. The "L" designation signifies a specific three-dimensional arrangement (stereochemistry) of the atoms around the central carbon atom. This inherent chirality is crucial for the synthesis of stereospecific molecules, where the biological activity is often dependent on the exact spatial orientation of its atoms.
The use of chiral building blocks like Cbz-L-phenylalanine allows chemists to introduce a defined stereocenter into a target molecule, guiding the formation of subsequent stereocenters and ultimately leading to the desired enantiomer or diastereomer. This is of paramount importance in drug discovery and development, as different enantiomers of a drug can have vastly different pharmacological effects. For instance, one enantiomer might be therapeutic while the other could be inactive or even harmful. The synthesis of complex natural products and pharmaceuticals often relies on the availability of such chiral precursors. rsc.orgrsc.org
Research involving N-(Benzyloxycarbonyl)-L-phenylalanine has contributed to the synthesis of a wide range of biologically active compounds, including neurokinin antagonists and metal complexes with antimicrobial properties. chemicalbook.com Its application extends to the creation of peptides for studying protein structure and function, as well as in the development of novel therapeutic agents. ucalgary.caresearchgate.net The continued investigation into the applications of Cbz-L-phenylalanine as a chiral building block fuels advancements in medicinal chemistry and materials science. tdl.org
Structure
3D Structure
Properties
CAS No. |
54837-24-0 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(phenylmethoxyamino)propanoic acid |
InChI |
InChI=1S/C16H17NO3/c18-16(19)15(11-13-7-3-1-4-8-13)17-20-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
ISEBNIQQPMISGA-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NOCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis Methodologies for N Benzyloxycarbonyl L Phenylalanine and Its Derivatives
Chemical Synthetic Routes for N-Protection
The primary method for the N-protection of L-phenylalanine involves the reaction of the amino acid with a reagent that introduces the benzyloxycarbonyl group. This process must be carried out under conditions that preserve the stereochemistry of the chiral center.
Direct N-Protection Strategies from L-Phenylalanine
Direct protection of the amino group of L-phenylalanine is a widely employed method. This typically involves the use of benzyloxycarbonyl chloride under basic conditions.
The most common method for the synthesis of N-(Benzyloxycarbonyl)-L-phenylalanine is the Schotten-Baumann reaction. This involves the acylation of L-phenylalanine with benzyloxycarbonyl chloride (Cbz-Cl). The reaction is typically carried out in a biphasic system of an organic solvent and an aqueous solution of a base. Organic bases such as triethylamine (B128534) (TEA) or pyridine (B92270) are often used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. google.com
The reaction proceeds as follows: L-phenylalanine is dissolved in an aqueous solution containing a base, such as sodium carbonate or an organic base like triethylamine. google.com Benzyloxycarbonyl chloride, dissolved in a suitable organic solvent, is then added to the mixture. The base serves to deprotonate the amino group of the L-phenylalanine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the benzyloxycarbonyl chloride. The use of an organic base like triethylamine can help to drive the reaction to completion by scavenging the HCl produced. google.com
The yield and selectivity of the N-protection of L-phenylalanine are significantly influenced by various reaction parameters. Factors such as temperature, pH, the nature of the solvent, and the rate of addition of the acylating agent play crucial roles. For instance, maintaining a low temperature (typically 0-5 °C) is important to minimize side reactions, such as the hydrolysis of the benzyloxycarbonyl chloride and the formation of oligopeptides. researchgate.net
The pH of the reaction mixture is another critical factor. It must be high enough to ensure a significant concentration of the deprotonated amino acid but not so high as to cause excessive hydrolysis of the Cbz-Cl or racemization of the L-phenylalanine. The choice of solvent can also impact the reaction; for example, the use of dioxane or sulfolane (B150427) has been shown to favor the formation of linear polypeptides when starting from phenylalanine N-carboxyanhydride (NCA). researchgate.net The careful control of these conditions is essential for achieving a high yield of the desired N-protected product while maintaining its optical purity. rsc.orgrsc.org
Synthesis of N-(Benzyloxycarbonyl)-L-phenylalanine Esters and Substituted Derivatives
Following the N-protection of L-phenylalanine, the resulting N-(Benzyloxycarbonyl)-L-phenylalanine can be converted into various ester derivatives. These esters are valuable intermediates in peptide synthesis and for the creation of other complex molecules.
Ethyl Ester Formation as Synthetic Intermediate
N-(Benzyloxycarbonyl)-L-phenylalanine ethyl ester is a key synthetic intermediate. It can be prepared by the esterification of N-(Benzyloxycarbonyl)-L-phenylalanine with ethanol (B145695) in the presence of a suitable catalyst. Alternatively, it can be synthesized by reacting L-phenylalanine ethyl ester hydrochloride with benzyloxycarbonyl chloride in the presence of a base like triethylamine. prepchem.com This latter approach is often preferred as it combines the esterification and N-protection steps. The resulting ethyl ester can be used in subsequent coupling reactions to form dipeptides and larger peptide chains. prepchem.com
Preparation of Substituted Phenyl Esters via Condensation Reactions
Substituted phenyl esters of N-(Benzyloxycarbonyl)-L-phenylalanine can be synthesized through condensation reactions between N-(Benzyloxycarbonyl)-L-phenylalanine and various substituted phenols. These reactions are typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine. sioc-journal.cn The use of DCC/DMAP generally leads to higher yields compared to DCC/pyridine. sioc-journal.cn This method allows for the introduction of a wide range of substituted phenyl groups, which can modulate the electronic and steric properties of the ester, influencing its reactivity in subsequent synthetic steps. The synthesis of a phenyl ester derivative has also been reported using tri-n-butyl phosphine (B1218219) and 2,2'-dipyridyl disulfide. prepchem.com
Vinyl Ester Derivatives for Further Coupling Reactions
The synthesis of vinyl ester derivatives of N-(Benzyloxycarbonyl)-L-phenylalanine represents a significant area of research, primarily due to their utility in subsequent coupling reactions. These derivatives serve as versatile building blocks in the synthesis of more complex molecules. One sustainable approach involves the use of vinyl ether alcohols and functional carboxylic acids, catalyzed by the immobilized enzyme Candida antarctica lipase (B570770) B. rsc.org This method is notable for its efficiency, achieving high conversions (over 90%) in under an hour across a broad temperature range (22–90 °C) and in various organic solvents or even in bulk. rsc.org The resulting bifunctional vinyl ether esters are readily purified by simple filtration to remove the enzyme. rsc.org These monomers are valuable in photopolymerization, including both cationic and radical UV-polymerization, allowing for the creation of diverse photocurable thermoset resins. rsc.org The ability to tailor the final polymer's architecture by selecting different functional carboxylic acids highlights the versatility of this synthetic route. rsc.org
Strategies for Stereoselective Derivatization at the Phenylalanine Moiety
Achieving stereoselectivity at the phenylalanine moiety is crucial for the synthesis of biologically active compounds. Various strategies have been developed to control the stereochemistry during derivatization. One innovative approach combines visible light photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis. nih.gov This synergistic method enables the stereoselective intermolecular C-C bond formation by capturing a photocatalytically generated free radical intermediate with an enzymatically generated covalent intermediate from pyridoxal. nih.gov
The enantioselectivity of this PLP radical biocatalysis has been found to be highly dependent on pH. For instance, using l-PfPLPβ, a significant decrease in enantioselectivity was observed when the pH was increased from 6.0 to 8.0. nih.gov This pH sensitivity suggests a potential for controlling the stereochemical outcome by adjusting reaction conditions. nih.gov Engineered PLP enzymes have demonstrated the ability to edit the α-stereochemistry of amino acids, leading to either enantiomeric product in a biocatalyst-controlled manner. nih.gov This highlights the power of combining photoredox and pyridoxal radical biocatalysis as a platform for asymmetric catalysis. nih.gov
Another aspect of derivatization involves the modification of amino acid functional groups to enhance their properties for analysis. Derivatization with reagents like 1-bromobutane (B133212) can improve the hydrophobicity and basicity of amino acids, facilitating their detection by methods such as liquid chromatography/tandem mass spectrometry (LC-MS/MS). nih.gov Pre-column derivatization techniques using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are also widely employed for amino acid analysis. waters.comcreative-proteomics.com The AQC reagent reacts with both primary and secondary amines to form stable derivatives suitable for fluorescence and UV detection. waters.comcreative-proteomics.com
Enzymatic Synthesis Approaches
The use of enzymes in the synthesis of N-(Benzyloxycarbonyl)-L-phenylalanine and its derivatives is a rapidly advancing field, offering advantages in terms of selectivity, mild reaction conditions, and sustainability.
Biocatalytic Principles in Amino Acid Derivatization
Biocatalysis leverages the inherent chemo-, regio-, and enantioselectivity of enzymes to perform specific chemical transformations. mdpi.comresearchgate.net This approach avoids the use of harsh reaction conditions that can lead to isomerization, racemization, and other unwanted side reactions. mdpi.comresearchgate.net Enzymes can be used as whole-cell biocatalysts or as isolated, purified, and sometimes immobilized enzymes. acs.org Immobilization, such as the creation of cross-linked enzyme aggregates (CLEAs), can significantly enhance the stability and reusability of the enzyme. nih.gov For instance, PAL-CLEAs have shown increased stability against changes in pH, temperature, and the presence of denaturants and organic solvents. nih.gov
A key principle in biocatalytic amino acid synthesis is the use of enzymes with broad substrate specificity, which allows for the production of a variety of amino acid analogues. nih.gov The discovery and engineering of novel enzymes through techniques like directed evolution and metagenomics have greatly expanded the toolbox of available biocatalysts with improved catalytic properties. acs.org
Enzyme-Catalyzed Routes to Phenylalanine Analogues
A prominent enzyme used in the synthesis of phenylalanine analogues is Phenylalanine Ammonia-Lyase (PAL). frontiersin.orgnih.gov PAL catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). frontiersin.orgnih.gov By operating the reaction in the presence of high concentrations of ammonia, the equilibrium can be shifted towards the synthesis of L-phenylalanine and its analogues from the corresponding cinnamic acids. nih.govfrontiersin.org This method has been successfully used to produce various fluoro- and chlorophenylalanines with high enantiomeric purity. nih.gov
Engineered PAL variants from Petroselinum crispum have been developed to be specifically tailored for the synthesis of mono-substituted phenylalanine analogues. nih.gov These engineered enzymes have shown high efficiency in producing valuable compounds such as (S)-m-methoxyphenylalanine and (S)-p-bromophenylalanine. nih.gov
Other enzymatic routes include the use of amino acid dehydrogenases for the reductive amination of α-keto acids. mdpi.com This method is advantageous due to the good stability and broad substrate specificity of these enzymes. mdpi.com
Optimization of Biocatalytic Reaction Conditions and Medium Systems
Optimizing reaction conditions is critical for maximizing the yield and efficiency of biocatalytic processes. Key parameters that are often optimized include substrate concentration, biocatalyst-to-substrate ratio, pH, temperature, and reaction time. nih.gov For PAL-catalyzed reactions, a high concentration of ammonia (e.g., 5M) and a buffered pH of around 10 are often employed to favor the amination reaction. nih.gov
The reaction medium also plays a crucial role. While many enzymatic reactions are performed in aqueous buffers, the use of organic solvents or biphasic systems can be advantageous for substrates with low water solubility. The stability of the enzyme in the chosen medium is a key consideration. nih.gov For instance, PAL-CLEAs have demonstrated enhanced stability in the presence of organic solvents. nih.gov
Continuous flow systems represent a significant process intensification strategy. frontiersin.org Immobilized enzymes can be incorporated into continuous flow reactors, allowing for shorter reaction times, excellent conversions, and catalyst reusability over extended periods. frontiersin.org This approach has been successfully applied to the synthesis of 3-methoxy-phenylalanine and 4-nitro-phenylalanine using immobilized PAL. frontiersin.org
The development of novel biocatalysts and the optimization of reaction systems continue to drive the field of enzymatic synthesis forward, offering more sustainable and efficient routes to valuable phenylalanine derivatives. mdpi.com
Role in Peptide Synthesis and Assembly
Strategic Application in Solution Phase Peptide Synthesis
N-(Benzyloxy)-L-phenylalanine has been extensively used in solution-phase peptide synthesis, a classical approach that remains relevant for the large-scale production of peptides and for the synthesis of complex peptides that are challenging to produce via solid-phase methods. ekb.eg In this strategy, protected amino acids are coupled sequentially in a suitable solvent. The solubility of the growing peptide chain is a critical factor, and the Cbz group can influence this property.
An example of its strategic application is in the synthesis of tripeptides. For instance, a Cbz-protected dipeptide can be coupled with another amino acid ester to form a protected tripeptide. After the coupling step, the Cbz group can be selectively removed by hydrogenolysis to allow for further chain elongation from the N-terminus. This stepwise approach, alternating between coupling and deprotection, is the foundation of solution-phase peptide synthesis. orgsyn.org
Principles of Cbz Protection and Selective Deprotection
Coupling Reactions and Dipeptide Formation
A primary application of this compound is in the synthesis of dipeptides, which are valuable intermediates for the construction of larger peptides or can be target molecules themselves.
Condensation with Amino Acids and Amino Acid Esters
The formation of a dipeptide involves the creation of a peptide bond between the carboxyl group of this compound and the amino group of a second amino acid or amino acid ester. To facilitate this condensation reaction, the carboxyl group of Cbz-L-phenylalanine is typically activated. One of the most common methods for this activation involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com
DCC reacts with the carboxylic acid of Cbz-L-phenylalanine to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate is then readily attacked by the nucleophilic amino group of the incoming amino acid or amino acid ester, forming the desired dipeptide and releasing dicyclohexylurea (DCU) as a byproduct. mdpi.com
The following table summarizes examples of dipeptide synthesis using this compound with various amino acids and amino acid esters, highlighting the reaction conditions and yields.
| Reactants | Coupling Agent/Conditions | Product | Yield | Reference |
| Cbz-L-Phe-OH and L-Leucine | DCC, AOT reversed micelles, isooctane, pH 5 | Cbz-Phe-Leu | 56.5% | mdpi.com |
| Cbz-L-Phe-OH and L-Aspartic acid | Mixed carbonic carboxylic anhydride (B1165640) method | Cbz-Phe-Asp | 90% | researchgate.net |
| Cbz-L-Phe-OH and L-Tyrosine | Mixed carbonic carboxylic anhydride method | Cbz-Phe-Tyr | 88% | researchgate.net |
| Cbz-L-Alanine and L-Cysteine methyl ester | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one | Cbz-L-Ala-L-Cys-OMe | 81% | orgsyn.org |
| Cbz-L-Aspartic acid and L-Phenylalanine methyl ester | Papain, ethyl acetate/citrate buffer, glycerol | Cbz-α-L-Asp-L-Phe-OMe | 85% | mdpi.com |
Investigation of Reaction Kinetics and Equilibrium in Peptide Synthesis
The efficiency of peptide synthesis depends on a thorough understanding of reaction kinetics and equilibrium. Studies involving this compound derivatives have provided key insights.
In the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester, the kinetics in an aqueous solution were found to follow a rapid-equilibrium random bireactant mechanism. nih.gov For the non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) using DCC in a reversed micellar system, a kinetic model was developed to determine the apparent forward and reverse reaction rate constants. mdpi.com The data indicated that while the dipeptide was observed within 5 hours, the reaction was continued for 80 hours to achieve a maximum yield of 56.5% under optimal conditions. mdpi.com
The following table, derived from a study on Cbz-Phe-Leu synthesis in a reversed micellar system, illustrates the effect of DCC concentration on reaction parameters. mdpi.com An excess of DCC was found to be necessary to drive the reaction, partly to overcome side reactions involving the protected amino acid. mdpi.com
Table 1: Effect of DCC Concentration on Dipeptide Synthesis Kinetics Data sourced from a study on Cbz-Phe-Leu synthesis in a reversed micellar system. mdpi.com
| DCC Concentration (mol/m³) | Apparent Forward Rate Constant, k (h⁻¹) | Apparent Reverse Rate Constant, k' (h⁻¹) | Maximum Yield |
|---|---|---|---|
| 3 | 0.021 | 0.015 | 0.415 |
| 5 | 0.025 | 0.018 | 0.475 |
| 7 | 0.030 | 0.020 | 0.565 |
Performance in Various Solvent Systems (e.g., Aqueous/Organic Biphasic Systems, Reversed Micelles)
The choice of solvent system is critical for optimizing peptide synthesis, particularly for managing substrate solubility and shifting reaction equilibrium.
Aqueous/Organic Biphasic Systems: These systems are particularly effective for enzyme-catalyzed reactions. In the thermolysin-catalyzed synthesis of dipeptides with N-benzyloxycarbonyl-protected amino acids, using an ethyl acetate/water biphasic system led to higher yields compared to a purely aqueous buffer solution. nih.govnih.gov This improvement is attributed to the partitioning of the hydrophobic peptide product into the organic phase, which shifts the equilibrium away from hydrolysis and towards synthesis. nih.gov However, the rate of synthesis can be lower in biphasic systems due to the unfavorable partitioning of one of the substrates (the amino acid ester) into the aqueous phase where the enzyme is located. nih.govnih.gov
Reversed Micelles: Reversed micelles are nanometer-sized water droplets dispersed in a bulk organic solvent, stabilized by surfactants. They provide a unique microenvironment for reactions involving both hydrophilic and lipophilic reactants. The non-enzymatic synthesis of Cbz-Phe-Leu from the lipophilic Cbz-Phe and the hydrophilic L-leucine has been successfully carried out in a reversed micellar system composed of AOT (a surfactant) and isooctane. mdpi.com The yield of the dipeptide was found to be highly dependent on the water-to-surfactant molar ratio (w₀) and the pH of the aqueous core. mdpi.com The maximum yield was achieved at a w₀ value of 28 and a pH of 5. mdpi.com
Table 2: Effect of pH and w₀ on Dipeptide Yield in Reversed Micelles Data from a non-enzymatic synthesis of Cbz-Phe-Leu. mdpi.com
| Parameter | Value | Maximum Yield |
|---|---|---|
| pH (at w₀=28) | 4 | 0.480 |
| 5 | 0.565 | |
| 6 | 0.490 | |
| w₀ (at pH 5) | 14 | 0.450 |
| 28 | 0.565 | |
| 42 | 0.510 |
Stereochemical Control and Racemization Studies in Peptide Coupling
Maintaining the stereochemical integrity of the chiral α-carbon is one of the most critical challenges in peptide synthesis. highfine.com Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.gov
Mechanistic Understanding of Racemization at the α-Carbon During Coupling
Racemization during peptide bond formation primarily occurs during the carboxyl activation step. highfine.com There are two principal mechanisms for the loss of stereochemical purity:
Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. highfine.comyoutube.com
Oxazolone (B7731731) (Azlactone) Formation: This is the more common pathway for N-acylamino acids like this compound. highfine.comnih.gov The activated carboxyl group is attacked intramolecularly by the oxygen of the urethane (B1682113) or amide carbonyl group, forming a 5(4H)-oxazolone ring. This oxazolone intermediate has an acidic proton at the C4 position (the original α-carbon), which is readily abstracted by a base. The resulting achiral anion, upon reprotonation, leads to a racemic mixture. highfine.comnih.gov
The use of N-alkoxycarbonyl protecting groups, such as the benzyloxycarbonyl (Cbz) group, is intended to reduce the tendency for oxazolone formation compared to N-acyl groups like benzoyl or acetyl. However, the risk is not eliminated, especially under harsh coupling conditions. nih.gov
Influence of Coupling Reagents, Bases, and Reaction Conditions on Stereochemical Integrity
Several factors in the coupling protocol can influence the extent of racemization. highfine.com
Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DCC can activate the carboxyl group, they can also promote racemization. peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., HOAt, Oxyma) is a standard practice. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization than the O-acylisourea itself. peptide.comhighfine.com Third-generation uronium coupling reagents like COMU have been shown to reduce racemization compared to older reagents like HBTU or PyBOP in certain cases. luxembourg-bio.com
Bases: The presence of a base is often required for the coupling reaction, but it is also a primary cause of racemization. highfine.com The basicity and steric hindrance of the base play a crucial role. highfine.com Strong, sterically unhindered bases like triethylamine (B128534) (TEA) tend to cause more racemization. highfine.com Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred. bachem.comhighfine.com In cases with a high risk of racemization, very weak and hindered bases such as 2,4,6-collidine (TMP) have been shown to produce the least amount of racemic product. highfine.comluxembourg-bio.com Studies on N-acetyl-l-phenylalanine have shown that using pyridine (B92270) as a base can also help reduce racemization compared to stronger bases like DIPEA. nih.gov
Reaction Conditions: Lowering the reaction temperature can significantly reduce the rate of racemization. nih.gov The solvent can also have an effect, with polar aprotic solvents like DMF or NMP being the most common. bachem.com
Table 3: Influence of Bases on Racemization A qualitative summary based on general findings in peptide chemistry. bachem.comhighfine.comnih.govluxembourg-bio.com
| Base | Common Abbreviation | General Effect on Racemization |
|---|---|---|
| Triethylamine | TEA | High risk due to strong basicity and low steric hindrance |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | Moderate risk; sterically hindered but still a strong base |
| N-Methylmorpholine | NMM | Lower risk; weaker base than DIPEA |
| 2,4,6-Collidine | TMP | Very low risk; weak and highly hindered base |
| Pyridine | - | Low risk; weak base |
Methods for Assessing and Minimizing Racemization in Synthesis
The preservation of stereochemical integrity at the α-carbon of this compound is a critical aspect of its use in peptide synthesis. Racemization, the process that leads to the formation of the D-enantiomer from the L-enantiomer, can occur at various stages of peptide synthesis, particularly during the activation of the carboxylic acid group for amide bond formation. This can result in the incorporation of the incorrect stereoisomer into the peptide chain, potentially altering its biological activity and pharmacological properties. Therefore, robust methods for both the assessment and minimization of racemization are essential for the successful synthesis of peptides containing this compound.
The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization, where the carbonyl oxygen of the benzyloxycarbonyl protecting group attacks the activated carboxyl group. The resulting oxazolone has an acidic proton at the C-4 position (the original α-carbon), which can be abstracted by a base. Tautomerization to the achiral oxazole (B20620) followed by re-protonation can lead to a mixture of L- and D-isomers. Urethane-type protecting groups, such as the benzyloxycarbonyl group, are known to be more resistant to racemization than acyl-type protecting groups because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane, making the amide nitrogen less nucleophilic and thus slowing down the rate of oxazolone formation. mdpi.com However, under certain conditions, particularly with strong coupling reagents and excess base, racemization can still be a significant issue.
Assessment of Racemization
Accurate determination of the enantiomeric purity of this compound and the resulting peptides is crucial. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers. This technique can be applied in two main ways:
Direct Separation on a Chiral Stationary Phase (CSP): This is the most common approach. The sample containing the potentially racemized this compound derivative is passed through a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. For instance, the enantiomers of phenylalanine derivatives can be effectively separated on columns like the Astec® CHIROBIOTIC® T. sigmaaldrich.com
Indirect Separation after Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. The choice of derivatizing agent is critical for achieving good separation.
A study on the synthesis of a dipeptide demonstrated the use of HPLC to quantify the extent of racemization. The reaction of Boc-D-Phe-D-Phe with glycine (B1666218) showed that under certain coupling conditions, the amount of the inverted stereochemistry could be significant. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to assess racemization, often after derivatization with a chiral reagent.
Chiral Solvating Agents or Shift Reagents: The addition of a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample can induce different chemical shifts for the corresponding protons or carbons of the two enantiomers, allowing for their quantification by integration of the signals.
Formation of Diastereomers: Similar to the indirect HPLC method, the enantiomeric mixture can be reacted with a chiral auxiliary to form diastereomers, which will exhibit distinct NMR spectra. For example, 13C-NMR spectroscopy has been used to confirm the absence of racemization by observing a single set of peaks for the desired diastereomer, whereas a racemic mixture would show two distinct sets. researchgate.net The 1H NMR spectra for N-Cbz-L-Phenylalanine and N-Cbz-D-Phenylalanine are distinct, allowing for the identification of the enantiomers. chemicalbook.comchemicalbook.com
Table 1: Analytical Methods for Assessing Racemization of this compound Derivatives
| Analytical Method | Principle | Typical Application | Key Considerations |
| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | Quantification of enantiomeric excess (e.e.) of this compound and its peptide derivatives. sigmaaldrich.comresearchgate.netnih.gov | Selection of the appropriate chiral column and mobile phase is crucial for good resolution. phenomenex.com |
| HPLC with Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. | Analysis of amino acid enantiomers after hydrolysis of a peptide. | Derivatization reaction should be quantitative and free of racemization. |
| NMR with Chiral Additives | A chiral solvating or shift reagent induces separate signals for enantiomers. | Determination of enantiomeric purity of the starting material or final product. | Can be less sensitive than HPLC for detecting low levels of the minor enantiomer. |
| NMR with Derivatization | Formation of diastereomers with a chiral auxiliary results in distinct NMR spectra. researchgate.net | Confirmation of stereochemical integrity during synthesis. researchgate.net | The chiral auxiliary must be pure and the reaction should proceed without kinetic resolution. |
Minimization of Racemization
Several strategies can be employed during the synthesis of peptides containing this compound to suppress racemization. These strategies primarily focus on the choice of coupling reagents, additives, bases, and reaction conditions.
Coupling Reagents: The choice of coupling reagent plays a pivotal role in the extent of racemization. While highly reactive reagents can accelerate peptide bond formation, they can also increase the risk of oxazolone formation and subsequent racemization.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective but can lead to significant racemization, especially when used alone. bachem.com The formation of N-acylurea is a common side reaction. bachem.commdpi.com
Uronium/Aminium Salts: Reagents such as HBTU, HATU, and TBTU are generally efficient and cause less racemization than carbodiimides, especially when used with additives. nih.gov However, they still require careful control of the reaction conditions.
Phosphonium (B103445) Salts: Reagents like PyBOP® and PyAOP® are also widely used and can offer advantages in certain situations, with PyAOP® often showing faster coupling rates. bachem.com
Novel Reagents: Newer reagents are continuously being developed with the aim of achieving high coupling efficiency with minimal racemization. For example, tetrafluorophthalonitrile (B154472) (TFPN) has been reported as a coupling reagent that facilitates peptide bond formation in excellent yield without significant racemization. rsc.org
Additives: The addition of certain compounds to the coupling reaction can significantly suppress racemization by intercepting the activated amino acid to form an active ester that is less prone to oxazolone formation.
N-Hydroxysuccinimide (HOSu) and 1-Hydroxybenzotriazole (HOBt): These are the most common additives used with carbodiimides and other coupling reagents. They have been shown to effectively reduce the extent of racemization. peptide.com
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This additive is considered a safer and often more effective alternative to HOBt, as HOBt has explosive properties.
Bases: The type and amount of base used in the coupling reaction are critical. The base is required to neutralize the salt of the amino component and to facilitate the reaction, but excess or strong bases can promote racemization by abstracting the α-proton of the oxazolone intermediate.
Tertiary Amines: N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used bases. bachem.com NMM is generally considered to be less prone to causing racemization than DIPEA.
Weak Bases: In cases where there is a high risk of racemization, weaker bases such as sym-collidine are recommended. bachem.com A study on N-acetyl-L-phenylalanine demonstrated that using a weaker base like pyridine can be beneficial in retaining chirality during coupling. mdpi.comnih.gov
Reaction Conditions: Other factors such as solvent, temperature, and reaction time can also influence the degree of racemization.
Solvent: The polarity of the solvent can affect the reaction rates and the stability of intermediates.
Temperature: Lowering the reaction temperature can often reduce the rate of racemization.
Reaction Time: Minimizing the time the activated amino acid is exposed to basic conditions can help to reduce racemization.
A study on the coupling of N-(Carbobenzyloxy)-L-phenylalanine (a very close analog of this compound) showed that even with a coupling agent like TBTU and a base like DIPEA, high yields and no detectable epimerization were observed, highlighting the relative stability of N-Cbz protected amino acids towards racemization under controlled conditions. mdpi.com
Table 2: Strategies for Minimizing Racemization in the Synthesis of this compound Peptides
| Strategy | Method | Rationale | Example |
| Choice of Coupling Reagent | Use of phosphonium or uronium salts over carbodiimides alone. | Forms active esters that are less prone to racemization. | PyBOP®, HBTU bachem.com |
| Use of Additives | Addition of HOBt or OxymaPure® to the coupling reaction. | Intercepts the activated species to form a less racemization-prone active ester. peptide.com | DCC/HOBt |
| Control of Base | Use of weaker bases and avoiding excess base. | Minimizes the abstraction of the acidic α-proton from the oxazolone intermediate. | N-methylmorpholine (NMM) instead of DIPEA; Pyridine mdpi.combachem.com |
| Reaction Conditions | Lowering the reaction temperature. | Reduces the rate of the racemization side reaction. | Performing couplings at 0 °C. |
Advanced Chemical Reactions and Derivatization
Formation of Complex Amino Acid Derivatives
The structure of N-(Benzyloxy)-L-phenylalanine allows for extensive modification, leading to the synthesis of a wide range of complex amino acid derivatives. These derivatives are instrumental in the fields of peptide chemistry, materials science, and drug discovery.
The modification of the phenyl ring of this compound is a key strategy for creating analogues with unique properties. One notable approach is the synthesis of alkynyl-conjugated phenylalanine analogues. These are produced from a tyrosine derivative, which can be conceptually linked to this compound by considering the N-protection as a strategic step in a multi-step synthesis. This process involves a one-pot hydroxyl group activation and a copper-free Sonogashira cross-coupling reaction, yielding unnatural amino acids with conjugated aryl–alkyne side chains nih.gov.
Another significant method for generating substituted phenylalanine analogues is the Suzuki-Miyaura cross-coupling reaction. This reaction is employed to create polyaromatic phenylalanine analogues, which exhibit interesting photophysical properties researchgate.net. The N-benzyloxycarbonyl protecting group is crucial in these syntheses as it prevents unwanted side reactions at the amino group, allowing for selective modification of the aromatic ring.
The following table summarizes key substituted phenylalanine analogues and their synthetic methods.
| Analogue Type | Synthetic Method | Key Features |
| Alkynyl-conjugated | Copper-free Sonogashira cross-coupling | Extended aryl–alkyne side chains |
| Polyaromatic | Suzuki–Miyaura cross-coupling | Enhanced photophysical properties |
This compound is a fundamental component in the synthesis of di- and oligopeptides. Its protected amino group allows for controlled, stepwise addition to a peptide chain. A prominent example is the enzymatic synthesis of N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester, a precursor to the artificial sweetener aspartame (B1666099). This process utilizes a protease to catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester google.com.
A non-enzymatic approach has been demonstrated in the synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu). This reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent within a reversed micellar system, showcasing the versatility of this compound in different reaction environments mdpi.com. The benzyloxycarbonyl group ensures that the amino terminus of the phenylalanine residue does not self-react or interfere with the desired peptide bond formation.
The table below details examples of dipeptides synthesized using this compound.
| Dipeptide | Synthetic Method | Condensing Agent |
| N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester | Enzymatic (Protease) | - |
| N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) | Non-enzymatic | N,N'-dicyclohexylcarbodiimide (DCC) |
The carboxylic acid moiety of this compound can be readily converted into a variety of esters and amides. A series of novel N-benzyloxycarbonyl alanine (B10760859) (phenylalanine) substituted-phenyl esters have been synthesized through condensation reactions with substituted phenols. These reactions are facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) sioc-journal.cn.
Furthermore, direct N-alkylation of α-amino acid esters and amides using alcohols has been achieved with high retention of stereochemistry. While this method is demonstrated with other amino acid esters, the principle is directly applicable to derivatives of this compound, allowing for the synthesis of N-alkylated amides and esters nih.gov. Such modifications are crucial for altering the solubility, stability, and biological activity of the parent molecule.
The following table provides an overview of specialized esters and amides derived from this compound.
| Derivative Type | Synthetic Method | Reagents |
| Substituted-phenyl esters | Condensation reaction | Substituted phenols, DCC, pyridine/DMAP |
| N-alkyl amides and esters | Direct N-alkylation | Alcohols |
Functionalization for Chemical Biology and Medicinal Chemistry Applications
The strategic modification of this compound has led to the development of powerful tools for chemical biology and intermediates for medicinally important compounds.
Photoaffinity labeling is a powerful technique to study interactions between molecules in biological systems. A key tool in this area is the photoactivatable amino acid p-benzoyl-L-phenylalanine (pBpa), which can be incorporated into peptides and proteins. Upon exposure to UV light, pBpa forms a reactive species that can covalently crosslink with interacting partners nih.gov. The synthesis of such complex unnatural amino acids often necessitates the use of N-protected starting materials like this compound to ensure selective reactions and preserve stereochemistry during the multi-step synthesis.
A more advanced photoactivatable and clickable amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), has also been developed. This molecule contains both a benzophenone photoreactive group and a terminal alkyne for click chemistry, allowing for subsequent tagging with reporter molecules nih.gov. The synthesis of Abpa is a multi-step process where N-protection is a critical strategy.
The table below compares different photoactivatable phenylalanine analogs.
| Photoactivatable Analog | Key Functional Groups | Application |
| p-benzoyl-L-phenylalanine (pBpa) | Benzophenone | Photoaffinity labeling |
| p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) | Benzophenone, terminal alkyne | Photoaffinity labeling and click chemistry |
This compound is a valuable intermediate in the synthesis of pharmacologically relevant scaffolds, particularly β-phenylalanine derivatives (β-PADs). These β-amino acids are important components of various bioactive molecules and are more stable to enzymatic degradation than their α-amino acid counterparts. β-PADs have been utilized as precursors for molecules targeting conditions such as HIV and Alzheimer's disease nih.gov. The synthesis of β-PADs often begins with an α-amino acid like phenylalanine, where the amino group is protected, for instance, with a benzyloxycarbonyl group, to allow for the chemical manipulation of the rest of the molecule to introduce the desired functionality and stereochemistry.
The following table highlights the therapeutic areas where scaffolds derived from this compound are relevant.
| Pharmacological Scaffold | Therapeutic Area | Example Application |
| β-phenylalanine derivatives (β-PADs) | HIV | CCR5 receptor antagonists |
| β-phenylalanine derivatives (β-PADs) | Alzheimer's Disease | Inhibitors of amyloid aggregation |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of N-(Benzyloxy)-L-phenylalanine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
Proton and Carbon-13 NMR spectra offer a fundamental fingerprint of the molecule. In a typical ¹H NMR spectrum of N-Cbz-L-phenylalanine, distinct signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups, the methine proton of the chiral center, the methylene (B1212753) protons of the benzyl group, and the exchangeable proton of the carboxylic acid and the amide group are observed. chemicalbook.com The chemical shifts (δ) are influenced by the electronic environment of each proton.
Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. hmdb.ca Characteristic peaks for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, the aromatic carbons, the alpha-carbon, the beta-carbon of the phenylalanine residue, and the methylene carbon of the benzyloxy group are readily identified. chemicalbook.com The precise chemical shifts can vary slightly depending on the solvent and concentration. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (Phenyl & Benzyl) | 7.1 - 7.4 (m) | 126 - 138 |
| -CH (α-carbon) | ~4.5 (m) | ~55 |
| -CH₂ (β-carbon) | ~3.1 (m) | ~38 |
| -CH₂ (Benzyl) | ~5.1 (s) | ~67 |
| C=O (Carbamate) | - | ~156 |
| C=O (Carboxylic Acid) | - | ~174 |
| NH | ~5.2 (d) | - |
| OH | ~10 (br s) | - |
Note: Chemical shifts are approximate and can vary based on experimental conditions. 'm' denotes a multiplet, 's' a singlet, 'd' a doublet, and 'br s' a broad singlet.
To confirm the L-stereochemistry and to understand the spatial proximity of protons, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments reveal through-space interactions between protons that are close to each other, which is critical for assigning the stereochemistry of chiral centers. For N-(Benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine, a related dipeptide, NOESY would be instrumental in confirming the stereochemical integrity of both amino acid residues. tcichemicals.com
The use of isotopically labeled versions of N-(Benzyloxycarbonyl)-L-phenylalanine, for instance with ¹³C or ¹⁵N, significantly enhances NMR studies. nih.gov Isotopic labeling can simplify complex spectra, aid in the assignment of signals, and is crucial for studying intermolecular interactions and reaction mechanisms. acs.orgnih.gov For example, ¹³C-labeling of the carboxyl group allows for precise tracking of this functional group in biochemical pathways or in mechanistic studies of peptide synthesis. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands. nih.gov Key stretches include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carbamate and carboxylic acid, and aromatic C-H and C=C stretches. researchgate.net The positions of these bands are sensitive to hydrogen bonding. researchgate.net
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of phenylalanine-containing compounds shows distinct bands for the aromatic ring breathing modes. researchgate.netpotsdam.edu
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | ~3300-2500 (broad) | - |
| N-H (Amide) | ~3300 | ~3300 |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | ~3000-2850 | ~3000-2850 |
| C=O (Carboxylic Acid) | ~1710 | ~1710 |
| C=O (Carbamate) | ~1690 | ~1690 |
| C=C (Aromatic) | ~1600, ~1495 | ~1600, ~1005 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.govsioc-journal.cn The molecular ion peak confirms the compound's molecular formula (C₁₇H₁₇NO₄). nih.gov
Under electron ionization or other fragmentation techniques, the molecule breaks apart in a predictable manner. nih.govcore.ac.uk Common fragmentation pathways for phenylalanine derivatives include the loss of the carboxyl group (CO₂), cleavage of the benzyl group, and fragmentation of the amino acid side chain. nih.govresearchgate.net Analysis of these fragment ions provides confirmatory evidence for the proposed structure. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits characteristic UV absorption maxima due to the presence of the phenyl and benzyloxycarbonyl chromophores. uj.edu.pl The primary absorption bands are typically observed in the ultraviolet region, arising from π-π* transitions within the aromatic rings. sielc.com The position and intensity of these absorptions can be influenced by the solvent polarity. thermofisher.comnih.gov
Table 3: UV-Vis Absorption Maxima for Phenylalanine Derivatives
| Chromophore | λmax (nm) |
|---|---|
| Phenylalanine | ~258 |
Note: The exact wavelength of maximum absorbance (λmax) can vary depending on the solvent and the specific N-protecting group.
Chromatographic Techniques for Purity Assessment and Separation (e.g., Reversed-Phase HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for assessing the purity of N-protected amino acids like this compound. This method is highly effective for separating the target compound from potential impurities, such as starting materials, byproducts from the synthetic route, or any enantiomeric impurities.
The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically a C8 or C18 silica-based column) and a polar mobile phase. For this compound, a typical method would involve a gradient elution to ensure the effective separation of compounds with varying polarities. The mobile phase often consists of an aqueous component, frequently with a pH-modifying additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. rsc.orgnih.gov The use of TFA can also aid in ion-pairing, which can enhance the retention and resolution of the amino acid derivative. nih.gov
A general RP-HPLC method for the purity analysis of this compound would involve injecting a solution of the compound onto the column and monitoring the eluent with a UV detector. The benzyloxy and phenyl groups in the molecule provide strong chromophores, allowing for sensitive detection, typically at wavelengths around 210 nm and 254 nm. google.com The retention time of the main peak is characteristic of the compound under the specific chromatographic conditions, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.
For the separation of the L- and D-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs have demonstrated success in resolving the enantiomers of N-protected amino acids. rsc.org Alternatively, derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed to form diastereomers that are separable on a standard achiral RP-HPLC column. tandfonline.com
A representative set of conditions for the RP-HPLC analysis of this compound is summarized in the interactive table below.
Table 1: Representative RP-HPLC Conditions for Purity Assessment of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size | Provides a nonpolar surface for effective reversed-phase separation of the relatively nonpolar N-protected amino acid. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water | Acidic modifier to ensure protonation of the carboxyl group, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile | Organic modifier to elute the compound from the nonpolar stationary phase. |
| Gradient | 30-90% B over 20 minutes | A gradient elution is crucial for separating compounds with a range of polarities, from polar impurities to the less polar product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 210 nm | The aromatic rings in the molecule allow for strong UV absorbance at these wavelengths, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice. While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of closely related compounds provides insight into the expected structural features.
For instance, the crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide has been determined. nih.gov This study revealed the solid-state conformation of a similar N-protected phenylalanine derivative, highlighting the spatial arrangement of the protecting group relative to the amino acid backbone and the side chain. Such studies are invaluable for understanding the steric and electronic effects of the protecting group on the molecule's conformation.
The process of X-ray crystallography involves several steps. First, a high-quality single crystal of the compound must be grown. This is often the most challenging step and can involve screening various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.
The intensities and positions of these diffraction spots are measured, and this data is then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built and refined. The final refined structure provides a wealth of information, as detailed in the interactive table below, which outlines the type of data that would be obtained from a successful crystallographic analysis of this compound.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁ | Defines the symmetry elements within the unit cell. For a chiral molecule like the L-enantiomer, a chiral space group is expected. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles of the unit cell, which is the basic repeating unit of the crystal lattice. |
| Z | Number of molecules per unit cell | Indicates how many molecules are in the fundamental repeating block of the crystal. |
| Calculated Density | g/cm³ | The density of the crystal calculated from the molecular weight and unit cell volume. |
| Bond Lengths | e.g., C-N, C=O, C-O (Å) | Precise distances between bonded atoms, providing insight into bond order and strength. |
| Bond Angles | e.g., N-Cα-C (°) | The angles between adjacent bonds, defining the geometry around each atom. |
| Torsion Angles | e.g., φ, ψ (°) | Describe the conformation of the molecule, particularly the backbone and side-chain orientations. |
| Hydrogen Bonding | Donor-Acceptor distances (Å) and angles (°) | Identifies intermolecular interactions that stabilize the crystal packing. |
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation records for the compound "this compound" that align with the detailed outline provided. Research and published data are not available for the following analytical methods for this specific molecule:
Density Functional Theory (DFT) and Hartree-Fock (HF) calculations for its molecular geometry and electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) studies of its excited-state properties and electronic spectra.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) analysis.
Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) analysis for its intermolecular interactions.
Molecular docking studies to predict its ligand-receptor binding modes and affinities.
While computational studies exist for related compounds such as L-phenylalanine and its more common derivative, N-benzyloxycarbonyl-L-phenylalanine, this information does not apply to this compound and cannot be used to generate a scientifically accurate article under the specified constraints.
Therefore, it is not possible to provide the requested article as the necessary foundational research data for "this compound" is not present in the public scientific domain.
Computational and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.govnih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape and dynamics of N-(Benzyloxy)-L-phenylalanine in various environments, such as in solution or when bound to a protein.
An MD simulation of this compound would involve defining a force field that describes the potential energy of the system as a function of its atomic coordinates. The simulation would then propagate the system forward in time, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal:
Conformational Preferences: The most stable conformations of the molecule and the energy barriers between them.
Flexibility: The degree of motion in different parts of the molecule, such as the rotation of the benzyl (B1604629) and phenyl groups.
Solvation: The arrangement of solvent molecules around the solute and its effect on conformational dynamics.
Binding Dynamics: The dynamic changes that occur when this compound binds to a protein target.
The following table outlines the key parameters and potential outcomes of an MD simulation study on this compound.
| MD Simulation Parameter | Description | Potential Outcome for this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Accurate representation of the intramolecular and intermolecular interactions of the molecule. |
| Solvent Model | Explicit or implicit representation of the solvent environment. | Understanding the influence of water or other solvents on the conformation and dynamics. |
| Simulation Time | The total time duration of the simulation. | Sufficient sampling of the conformational space to identify stable and transient states. |
| Temperature and Pressure | Controlled thermodynamic conditions of the simulation. | Mimicking physiological or experimental conditions to ensure relevance of the results. |
| Analysis Methods | Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), principal component analysis (PCA). | Quantification of conformational changes, flexibility of different molecular regions, and identification of dominant motions. |
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.combiolscigroup.us A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications to different parts of the molecule, such as the phenyl ring or the benzyloxy group. The biological activity of these compounds would be determined experimentally. Subsequently, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:
Electronic Properties: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Properties: Molecular weight, volume, surface area, shape indices.
Hydrophobic Properties: LogP, solvent accessible surface area.
Topological Properties: Connectivity indices, number of rotatable bonds.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity. A statistically significant QSAR model for this compound derivatives could help in designing new analogs with improved activity. researchgate.net
The following table provides a hypothetical example of a dataset that could be used for a QSAR study of this compound derivatives.
| Derivative | Substituent (R) | LogP | Molecular Weight | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
| 1 | H | 3.5 | 299.3 | 2.1 | 10.5 |
| 2 | 4-Cl | 4.2 | 333.8 | 2.5 | 5.2 |
| 3 | 4-OCH3 | 3.4 | 329.3 | 2.8 | 8.9 |
| 4 | 4-NO2 | 3.6 | 344.3 | 4.5 | 15.1 |
| 5 | 2,4-diCl | 4.9 | 368.2 | 2.9 | 2.3 |
Applications As Research Probes and Intermediates
Substrate for Proteolytic Enzyme Mechanism Studies
N-(Benzyloxy)-L-phenylalanine and its derivatives are widely employed as substrates to elucidate the mechanisms of various proteolytic enzymes, including thermolysin, pepsin, and chymotrypsin. The presence of the benzyloxycarbonyl group and the phenylalanine residue allows for sensitive detection and kinetic analysis of enzyme activity.
Thermolysin
Thermolysin, a thermostable metalloendopeptidase, has been a subject of extensive study using N-(benzyloxy)carbonyl-L-phenylalanine derivatives. For instance, the thermolysin-catalyzed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester to produce the aspartame (B1666099) precursor has been kinetically investigated. rsc.org These studies revealed that the reaction is first-order concerning L-phenylalanine methyl ester and follows a mechanism that is the reverse of general base-catalyzed peptide bond hydrolysis. rsc.org
Furthermore, research on the thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester in aqueous/organic biphasic systems has provided insights into the enzyme's kinetics under different environmental conditions. nih.gov The use of N-(benzyloxy)carbonyl-L-phenylalanine as a component of substrates has also been instrumental in understanding the activation of thermolysin by neutral salts like NaCl. nih.govresearchgate.net High concentrations of these salts significantly enhance the enzyme's hydrolytic and synthetic activities by increasing the catalytic constant (kcat) without affecting the Michaelis constant (Km). nih.gov
Pepsin
While specific studies detailing the use of this compound as a direct substrate for pepsin are less common in the provided results, the general use of phenylalanine derivatives in pepsin mechanism studies is well-established. nih.gov The hydrophobic nature of the phenylalanine side chain makes it a suitable residue for binding within the active site of pepsin, an aspartic protease that preferentially cleaves between hydrophobic and aromatic amino acids.
Chymotrypsin
Similarly, α-chymotrypsin activity has been assessed using substrates containing L-phenylalanine, such as N-glutaryl-L-phenylalanine p-nitroanilide. nih.gov The benzyloxycarbonyl group in this compound provides a handle for creating a variety of substrates to probe the S1 subsite specificity of chymotrypsin, which accommodates large hydrophobic residues like phenylalanine.
Inhibitors in Biochemical Pathways
The structural characteristics of this compound also make it a valuable scaffold for designing inhibitors of proteolytic enzymes.
Thermolysin
This compound itself acts as an inhibitor of thermolysin. nih.gov Conformational studies using nuclear magnetic resonance spectroscopy have shown that in solution, this compound exists in a specific conformation that is recognized and bound by the active site of thermolysin. nih.gov This binding prevents the enzyme from hydrolyzing its natural substrates. Furthermore, derivatives of this compound, such as N-carboxyalkyl dipeptides, have been synthesized and tested as thermolysin inhibitors to explore the role of additional coordinating groups in inhibitor potency. nih.gov
Cathepsin
Cathepsins, a group of proteases involved in various physiological and pathological processes, are also targets for inhibitors derived from phenylalanine analogs. While direct inhibition by this compound is not explicitly detailed, the development of inhibitors for cathepsins B, L, K, and V often involves modifications of phenylalanine-containing structures. nih.govnih.govresearchgate.netmdpi.com For example, potent and selective inhibitors for cathepsin L have been developed from phenylalanine derivatives. researchgate.net The design of such inhibitors often leverages the interaction of the phenylalanine side chain with the S2 subsite of the enzyme.
Key Building Blocks for the Synthesis of Biologically Active Peptides and Peptidomimetics
Perhaps one of the most significant applications of this compound is its role as a fundamental building block in the synthesis of peptides and peptidomimetics. mdpi.compsu.edunih.govpeptanova.de The benzyloxycarbonyl group serves as a crucial protecting group for the amine functionality of phenylalanine, allowing for controlled and sequential peptide bond formation during solid-phase or solution-phase peptide synthesis. core.ac.uk
The incorporation of this compound into peptide sequences is a standard procedure in the synthesis of numerous biologically active peptides. mdpi.com After the peptide chain is assembled, the benzyloxycarbonyl group can be readily removed under specific conditions, typically through catalytic hydrogenation, to reveal the free amine for further elongation or to yield the final peptide product.
Furthermore, this compound is a precursor for creating non-canonical amino acids and peptidomimetics, which are designed to have improved stability, bioavailability, and biological activity compared to their natural peptide counterparts. mdpi.com These modifications often involve alterations to the peptide backbone or the amino acid side chains.
Precursors for Complex Chemical Entities with Targeted Research Interests
Beyond its direct use in peptide synthesis, this compound serves as a starting material for the synthesis of more complex molecules with specific research applications. For example, it can be a precursor for creating photoaffinity labels, which are used to identify and characterize protein-ligand interactions. nih.gov An example is the synthesis of a clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, which can be incorporated into peptides to study their binding partners. nih.gov
The versatility of this compound also extends to its use in constructing bioorthogonally reactive peptides. nih.gov By modifying the phenylalanine residue, researchers can introduce chemical handles that allow for specific labeling and tracking of peptides in biological systems.
Research Findings on this compound Applications
| Application Area | Enzyme/Pathway | Key Findings | References |
| Substrate Studies | Thermolysin | Elucidated the reverse-hydrolysis mechanism for peptide synthesis. | rsc.org |
| Thermolysin | Demonstrated enzyme activation by neutral salts through an increased kcat. | nih.govresearchgate.net | |
| Inhibitor Design | Thermolysin | The solution conformation of this compound is bound by the enzyme. | nih.gov |
| Cathepsins | Phenylalanine derivatives are key for developing selective inhibitors. | nih.govnih.govresearchgate.net | |
| Synthetic Building Block | Peptide Synthesis | A standard N-protected amino acid for synthesizing biologically active peptides. | mdpi.compsu.educore.ac.uk |
| Peptidomimetics | A precursor for creating modified peptides with enhanced properties. | mdpi.comnih.gov | |
| Precursor for Complex Molecules | Photoaffinity Labeling | Used to synthesize photoreactive amino acids for studying protein interactions. | nih.gov |
| Bioorthogonal Chemistry | A starting point for creating peptides with specific chemical handles for tracking. | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
